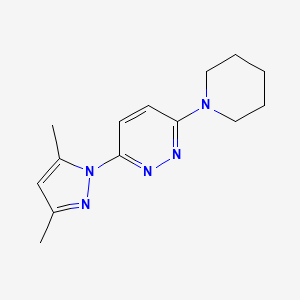

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine

Descripción general

Descripción

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine (DMPP) is a heterocyclic compound belonging to the class of pyrazolines. It is a useful building block in the synthesis of a variety of pharmaceuticals and other compounds. DMPP is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer activities. It is also used as a ligand in the synthesis of various metal complexes.

Aplicaciones Científicas De Investigación

Surface Protection and Corrosion Inhibition

Subheading : Application in Surface Protection of MetalsOne of the noted applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyridazine derivatives is in the field of surface protection and corrosion inhibition. Specifically, these derivatives have been tested for their potential to protect mild steel surfaces and inhibit corrosion in acidic environments. Studies utilizing techniques like potentiodynamic polarization and electrochemical impedance spectroscopy have indicated that these compounds can act as mixed-type inhibitors, offering protection against both oxidative and reductive reactions involved in the corrosion process. Furthermore, theoretical studies such as density functional theory and Monte Carlo simulations have supported the experimental findings, validating the efficacy of these derivatives in surface protection applications (Olasunkanmi, Mashuga, & Ebenso, 2018).

Synthesis and Biological Evaluation

Subheading : Synthesis and Preliminary Biological ScreeningIn the realm of synthetic chemistry and biological evaluation, novel pathways have been established for synthesizing 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives. These compounds, which amalgamate a pyrazolyl-pyridazine moiety with various heterocyclic rings, have shown pronounced plant growth stimulant activity in preliminary screenings. The most active of these compounds have been selected for further studies and field trials, highlighting their potential utility in agricultural applications (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

Enzyme Inhibition Studies

Subheading : Application in Enzyme InhibitionA series of pyrazolylpyridazine amines synthesized through a green and environmentally benign process have been studied for their ability to inhibit yeast α-glucosidase, an enzyme involved in carbohydrate digestion. Among these compounds, a particular derivative exhibited potent inhibitory activity, as evidenced by its low IC50 value. The structure-activity relationship of these compounds, including the potent inhibitor, was further elucidated through molecular docking studies, showcasing the potential of these derivatives in biomedical research related to enzyme inhibition (Chaudhry et al., 2017).

Propiedades

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-10-12(2)19(17-11)14-7-6-13(15-16-14)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRWARDOYKFLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B6462032.png)

![N-(cyclohexylmethyl)-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462035.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B6462037.png)

![methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B6462058.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)

![14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462080.png)

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)

![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)